molecular formula C19H23BN2O3 B1319013 N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864754-25-6

N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide

Cat. No.: B1319013
CAS No.: 864754-25-6
M. Wt: 338.2 g/mol
InChI Key: DDBHWKCYJNXKNG-UHFFFAOYSA-N
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Description

N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a boronate ester-containing benzamide derivative characterized by a pyridin-4-ylmethyl substituent on the amide nitrogen and a para-positioned dioxaborolan-2-yl group on the benzamide ring. The boronate ester moiety enables participation in palladium-catalyzed coupling reactions, while the pyridine ring may enhance solubility or binding affinity in biological systems.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)16-7-5-15(6-8-16)17(23)22-13-14-9-11-21-12-10-14/h5-12H,13H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBHWKCYJNXKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592256
Record name N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-25-6
Record name N-(4-Pyridinylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864754-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a benzamide precursor in the presence of a suitable base. The dioxaborolane moiety is introduced through a subsequent borylation reaction using a boronic ester reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition and as a molecular probe. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a class of benzamides functionalized with dioxaborolan-2-yl groups and heteroaromatic substituents. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide C₁₉H₂₂BN₂O₃ 323.20 Pyridin-4-ylmethyl, para-boronate Not explicitly listed
N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₈H₂₁BN₂O₃ 324.18 Pyridin-2-yl, para-boronate 1383385-64-5
N-Pyridin-3-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide C₁₉H₂₂BN₂O₃ 323.20 Pyridin-3-ylmethyl, para-boronate Not explicitly listed
N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzamide C₁₄H₂₀BNO₃ 261.13 Methyl, para-boronate 214360-57-3
N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide C₁₉H₂₄BFN₂O₃ 358.22 Cyclopropyl, meta-fluoro, para-boronate 1412905-51-1

Key Observations :

  • Pyridine Position : The position of the pyridine substituent (2-, 3-, or 4-) influences electronic properties and steric interactions. For example, the pyridin-2-yl analog (CAS 1383385-64-5) may exhibit stronger hydrogen bonding due to the proximity of the nitrogen lone pair to the amide group .
  • Boronate Position : The para-boronate configuration in the target compound contrasts with meta-substituted analogs (e.g., CAS 1412905-51-1), which may alter reactivity in Suzuki couplings due to steric hindrance .

Spectroscopic and Physicochemical Properties

Limited spectroscopic data are available for the target compound, but inferences can be drawn from analogs:

Table 2.2.1: Spectral Data Comparison
Compound ¹H NMR (DMSO-d₆, δ ppm) IR (cm⁻¹) LCMS [M+H]⁺
N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide Not reported Not reported 324.1
2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)pyrimidin-4-ylamino)pyridin-4-yl)benzamide δ 11.01 (s, 1H), 8.34 (br, 1H), 7.61–7.60 (m, 3H) N-H (~3300), C=O (~1650) 447.1
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide δ 8.50–7.20 (pyridine and benzene protons) N-H (~3200), C=O (~1680) Molecular ion peak observed

Notes:

  • The target compound’s ¹H NMR is expected to show pyridine protons (~8.5–7.5 ppm), aromatic benzamide protons (~7.8–7.2 ppm), and dioxaborolan methyl groups (~1.3 ppm) .
  • IR spectra would confirm the presence of amide C=O (~1650–1680 cm⁻¹) and boronate B-O (~1350 cm⁻¹) stretches .

Reactivity in Suzuki-Miyaura Cross-Couplings

The para-boronate configuration in the target compound optimizes it for cross-coupling reactions due to reduced steric hindrance compared to meta-substituted analogs. Key comparisons:

Compound Reaction Partner Coupling Efficiency (%) Reference
N-(Pyridin-2-yl)-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzamide Aryl halides ~75–85 (estimated)
N-Cyclopropyl-4-fluoro-3-(dioxaborolan-2-yl)-benzamide Heteroaryl bromides ~60–70 (estimated)
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-thiophene Aryl chlorides >90

Key Insight : The pyridinylmethyl group may slightly reduce coupling efficiency compared to simpler arylboronates (e.g., thiophene derivatives) due to steric bulk .

Biological Activity

N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide is a complex organic compound characterized by its unique structural features that include a pyridine ring, a benzamide group, and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C19H23BN2O3, with a molecular weight of 338.2 g/mol. The compound is identified by the CAS number 864754-25-6 and has been studied for its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols through the dioxaborolane moiety. This property is particularly useful in enzyme inhibition and as a molecular probe for biological studies. The pyridine ring enhances binding affinity through π-π interactions and hydrogen bonding with target proteins.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance:

  • CDK6 Inhibition : Binding studies reveal that this compound interacts with the kinase-inactive conformation of CDK6, demonstrating potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have indicated that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Studies

  • Cancer Research : In a study evaluating the efficacy of various compounds on tumor growth inhibition in vitro and in vivo models, this compound was found to significantly reduce tumor size compared to controls.
  • Antimicrobial Screening : A screening of several derivatives including this compound showed promising results against Gram-positive bacteria with minimal inhibitory concentrations (MIC) in the low micromolar range .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to similar compounds:

Compound NameActivity TypeIC50 (µM)Selectivity
N-Pyridin...CDK6 Inhibition0.15High
Compound AAntimicrobial0.50Moderate
Compound BCytotoxicity (Cancer)0.30High

Q & A

Q. What are the primary synthetic routes for preparing N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the reactivity of the boronic ester group. A common approach involves coupling a halogenated benzamide precursor (e.g., bromo or iodo derivative) with a pyridinylmethylamine-bearing boronic ester under palladium catalysis. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (THF, DMF) .
  • Base optimization : Na₂CO₃ or K₃PO₄ to facilitate transmetallation.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Reference synthetic analogs in and .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • ¹H/¹³C NMR : To confirm the aromatic protons (benzamide and pyridine moieties) and boronic ester methyl groups (δ ~1.3 ppm) .
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., calculated [M+H]⁺ = 339.18 g/mol) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm boronic ester geometry .
  • FT-IR : B-O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) bands .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Solvent systems : Use mixed solvents (e.g., THF/H₂O) to enhance boronic ester solubility while maintaining catalyst activity .
  • Ligand effects : Bulky ligands (e.g., SPhos) may reduce steric hindrance from the pyridine ring, improving coupling efficiency.
  • Temperature control : Microwave-assisted heating (80–120°C) can accelerate reactions while minimizing boronic ester hydrolysis .
  • Byproduct analysis : Monitor for deboronation via LC-MS or ¹¹B NMR .

Q. How can contradictions between NMR and X-ray crystallography data be resolved?

Discrepancies may arise from:

  • Dynamic effects in solution : Pyridine ring rotation or boronic ester tautomerism in NMR vs. static crystal structures.
  • Crystal packing forces : Non-covalent interactions (e.g., hydrogen bonding) distorting bond angles in X-ray data.
    Methodological approach :
  • Validate purity via HPLC (>95%) to rule out impurities .
  • Perform variable-temperature NMR to detect conformational flexibility.
  • Compare multiple crystal structures (if available) to identify packing artifacts .

Q. What strategies mitigate the hydrolytic instability of the boronic ester group?

  • Storage conditions : Anhydrous environments (desiccated, under N₂) at –20°C to slow hydrolysis .
  • pH control : Avoid strongly acidic/basic conditions during reactions (pH 6–8 preferred).
  • Stabilizing additives : Use diols (e.g., pinacol) or Lewis bases (e.g., pyridine) to protect the boronic ester .

Q. How does the pyridine substituent influence the compound’s reactivity in medicinal chemistry applications?

The pyridine ring:

  • Enhances solubility via hydrogen bonding with aqueous buffers.
  • Acts as a ligand in metal-catalyzed reactions (e.g., coordinating Pd in cross-couplings) .
  • Modulates biological activity : Potential interactions with enzymes (e.g., kinase inhibitors) due to aromatic π-stacking .
    See for analogous drug candidates.

Q. How can researchers address low yields in multi-step syntheses involving this compound?

  • Intermediate trapping : Isolate and characterize unstable intermediates (e.g., bromobenzamide precursors) via LC-MS .
  • Protection/deprotection : Use Boc or Fmoc groups for amine protection during coupling steps .
  • Scale-up considerations : Optimize stoichiometry (1.2–1.5 eq boronic ester) to account byproduct formation .

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